molecular formula C4H8N4 B3243759 5-hydrazinyl-1-methyl-1H-pyrazole CAS No. 1592362-75-8

5-hydrazinyl-1-methyl-1H-pyrazole

Cat. No. B3243759
CAS RN: 1592362-75-8
M. Wt: 112.13
InChI Key: QPBNHPQQVPNGQA-UHFFFAOYSA-N
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Description

5-hydrazinyl-1-methyl-1H-pyrazole, also known as MPHP, is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a simple and efficient method, and its unique chemical structure has been found to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1-methyl-1H-pyrazole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. 5-hydrazinyl-1-methyl-1H-pyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
5-hydrazinyl-1-methyl-1H-pyrazole has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-hydrazinyl-1-methyl-1H-pyrazole in lab experiments is its simple and efficient synthesis method, which yields a high purity product in good yield. However, one of the limitations of using 5-hydrazinyl-1-methyl-1H-pyrazole is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 5-hydrazinyl-1-methyl-1H-pyrazole. One area of interest is the development of new drugs based on the chemical scaffold of 5-hydrazinyl-1-methyl-1H-pyrazole, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of 5-hydrazinyl-1-methyl-1H-pyrazole, which may provide insights into the development of new therapies for various diseases. Additionally, further research is needed to investigate the potential use of 5-hydrazinyl-1-methyl-1H-pyrazole as an antioxidant in the treatment of oxidative stress-related diseases.

Scientific Research Applications

The unique chemical structure of 5-hydrazinyl-1-methyl-1H-pyrazole makes it a potential candidate for the development of new drugs. Several studies have investigated the potential use of 5-hydrazinyl-1-methyl-1H-pyrazole as a scaffold for the development of new anti-cancer agents, anti-inflammatory drugs, and anti-microbial agents. 5-hydrazinyl-1-methyl-1H-pyrazole has also been found to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

(2-methylpyrazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(7-5)2-3-6-8/h2-3,7H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBNHPQQVPNGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydrazinyl-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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